molecular formula C19H20O4 B12519971 Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate CAS No. 784153-68-0

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate

Cat. No.: B12519971
CAS No.: 784153-68-0
M. Wt: 312.4 g/mol
InChI Key: IXYNTPINCHNYIM-UHFFFAOYSA-N
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Description

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate typically involves the condensation of naphthalene-2-carbaldehyde with diethyl butanedioate in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. Common bases used in this reaction include sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives.

Scientific Research Applications

Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring and ester groups play a crucial role in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(phenyl)methylidene]butanedioate
  • Diethyl 2-[(benzyl)methylidene]butanedioate

Comparison

Compared to similar compounds, Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

784153-68-0

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

diethyl 2-(naphthalen-2-ylmethylidene)butanedioate

InChI

InChI=1S/C19H20O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-12H,3-4,13H2,1-2H3

InChI Key

IXYNTPINCHNYIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OCC

Origin of Product

United States

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